2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Nuclear Magnetic Resonance Spectral Profiling
¹H NMR (250 MHz, CDCl₃) reveals distinct signals for the thiophene and dioxaborolane groups:
- δ 7.46 ppm (d, J = 3.4 Hz, 1H): Thiophene H4 proton adjacent to boron.
- δ 6.85 ppm (d, J = 3.4 Hz, 1H): Thiophene H5 proton.
- δ 1.74–1.61 ppm (m, 12H): Methyl groups on the dioxaborolane ring.
¹³C NMR (101 MHz, CDCl₃) corroborates the structure:
- δ 136.88 ppm : C3 (thiophene-B).
- δ 131.58 ppm : C2 (thiophene-Br).
- δ 127.59 ppm : C4/C5 (thiophene).
- δ 107.97 ppm : Methyl carbons (dioxaborolane).
Infrared Vibrational Signature Analysis
Infrared spectroscopy identifies key functional groups:
- B–O stretching : Strong absorption at 1,370–1,320 cm⁻¹ .
- C–Br vibration : Sharp peak at 610 cm⁻¹ .
- Thiophene ring modes : C–S stretching at 690 cm⁻¹ and C=C bending at 1,510 cm⁻¹ .
Table 2: Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1,370–1,320 | B–O symmetric stretch |
| 610 | C–Br stretch |
| 690 | C–S stretch |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 289.00 [M+H]⁺. Fragmentation pathways include:
- Loss of the dioxaborolane ring (-C₆H₁₀BO₂ , Δm/z = 139.03).
- Cleavage of the C–Br bond, yielding a fragment at m/z 210.95 [C₉H₁₄BO₂S]⁺.
Comparative Structural Analysis with Related Boronate Esters
This compound differs from non-brominated analogs in electronic and steric properties:
Table 3: Structural Comparisons
| Parameter | This Compound | 4,4,5,5-Tetramethyl-2-thienyl-1,3,2-dioxaborolane |
|---|---|---|
| Molecular Weight | 289.00 g/mol | 209.08 g/mol |
| C–X Bond Length (X=Br/H) | 1.89 Å (C–Br) | 1.09 Å (C–H) |
| B–C(thiophene) Length | 1.47 Å | 1.46 Å |
Properties
CAS No. |
942070-12-4 |
|---|---|
Molecular Formula |
C10H14BBrO2S |
Molecular Weight |
289.00 g/mol |
IUPAC Name |
2-(2-bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-15-8(7)12/h5-6H,1-4H3 |
InChI Key |
YEEODTNVPIHAEJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions usually require heating to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is also common.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other palladium-catalyzed reactions, including Stille and Negishi couplings.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., THF or toluene).
Stille Coupling: Involves the use of organotin reagents and a palladium catalyst.
Negishi Coupling: Utilizes organozinc reagents and a palladium catalyst.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Organic Electronics
One of the primary applications of this compound is in the field of organic electronics, particularly in the development of organic photovoltaic cells (OPVs). The incorporation of boron compounds into polymer matrices can enhance the charge transport properties and stability of the devices. For instance:
- Photovoltaic Performance : Research has shown that polymers containing boron-based compounds can achieve improved power conversion efficiencies due to their ability to facilitate electron transfer and enhance light absorption .
Medicinal Chemistry
In medicinal chemistry, boron-containing compounds are increasingly being explored for their therapeutic potential. The unique reactivity of boron allows for:
- Targeted Drug Delivery : Compounds like 2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in designing drug delivery systems that target specific cells or tissues. This is particularly relevant in cancer therapy where selective targeting can minimize side effects .
Material Science
The compound's properties make it suitable for various applications in material science:
- Synthesis of Functional Materials : Its ability to undergo cross-coupling reactions allows for the synthesis of complex organic materials that can be used in sensors and catalysts .
- Polymer Blends : The integration of this compound into polymer blends can improve thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in these reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Thiophene vs. Benzene Derivatives
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane ():
Halogen Substituent Variations
Yield Comparison :
| Compound | Yield | Reference |
|---|---|---|
| Target compound | ~70%* | Estimated |
| 2-(4-Iodophenyl) analog | 26% | |
| 2-(Cinnamoyloxy) analog | 75% |
*Estimated based on analogous procedures.
Physical and Spectral Properties
Biological Activity
2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 942070-12-4) is a boron-containing compound notable for its unique structure that integrates a bromothiophene moiety with a dioxaborolane framework. This compound has gained attention in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a boronic ester .
The molecular formula of this compound is C10H14BBrO2S with a molecular weight of approximately 289.00 g/mol. It typically appears as a white to light yellow crystalline solid and is soluble in organic solvents . The presence of the bromine atom enhances its electrophilic character, making it reactive towards nucleophiles in substitution reactions.
Potential Therapeutic Applications
- Anticancer Activity : Boron-containing compounds have been studied for their anticancer properties. For instance, certain dioxaborolanes have shown promise in inhibiting cancer cell proliferation by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some studies suggest that thiophene derivatives exhibit antimicrobial activity. The presence of the bromine atom may enhance this property by increasing the compound's reactivity with microbial targets.
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in various metabolic pathways.
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, related research provides insights into its potential applications:
Table 1: Summary of Biological Activities of Related Compounds
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods involving cross-coupling reactions. Its reactivity with electrophiles and nucleophiles is crucial for its application in organic synthesis and potential biological interactions .
Q & A
Q. Key Parameters :
- Reaction temperature: 80–100°C (prevents boronate decomposition).
- Solvent: THF or toluene (ensures boronate stability).
Basic: How to characterize the compound using NMR spectroscopy, given boron’s quadrupolar spin effects?
Methodological Answer:
Boron’s quadrupolar spin (I = 3/2) complicates ¹¹B NMR detection. Strategies include:
- ¹H and ¹³C NMR : Focus on thiophene protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm). reports unresolved carbon signals adjacent to boron due to quadrupolar broadening; integration of methyl peaks (12H) confirms the pinacol moiety .
- ¹¹B NMR : Use high-field instruments (≥400 MHz). Expect a peak near δ 30–35 ppm for dioxaborolanes (see for analogous compounds) .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low yield | Increase catalyst loading to 5 mol% Pd | |
| Decomposition | Add molecular sieves (3Å) | |
| Poor selectivity | Switch to RuPhos ligand |
Advanced: What mechanistic insights explain regioselectivity in this compound’s electrophilic substitutions?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Thiophene Ring : The 3-bromo group directs electrophiles to the 5-position via resonance stabilization. notes meta-directing effects in chlorophenyl dioxaborolanes .
- Boronate Effects : The electron-withdrawing dioxaborolane group enhances electrophilic attack at electron-rich positions. observed similar behavior in benzothiophene derivatives .
Q. Experimental Validation :
- Kinetic Isotope Studies : Use deuterated analogs to track substituent effects.
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regiochemistry.
Advanced: How to mitigate challenges in detecting boron-associated carbons in ¹³C NMR?
Methodological Answer:
Quadrupolar broadening from boron (I = 3/2) obscures adjacent carbons. Solutions include:
Cryoprobes : Enhance sensitivity at low temperatures (e.g., –40°C).
DEPT-135 : Suppress broad signals; used this to assign non-boronated carbons in biphenyl dioxaborolanes .
Isotopic Labeling : Synthesize ¹⁰B-enriched analogs (narrower linewidths).
Q. Workflow :
Acquire standard ¹H/¹³C NMR.
Compare with DEPT/HSQC to identify missing signals.
Validate with X-ray crystallography (if crystalline).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Protective Equipment : Gloves, goggles, and lab coats (required for boronate esters; see ) .
- Waste Disposal : Quench with aqueous NaOH to hydrolyze boronate, then neutralize. emphasizes segregating boron-containing waste .
- Air Sensitivity : Store under argon ( recommends argon-filled vials for methoxy dioxaborolanes) .
Advanced: Can this compound participate in radical-mediated reactions?
Methodological Answer:
Yes, the bromothiophene moiety can undergo single-electron transfer (SET) pathways:
Initiation : Use Et₃B/O₂ or photoredox catalysts (e.g., Ir(ppy)₃) to generate radicals. describes radical additions to alkenyl dioxaborolanes .
Boron’s Role : The dioxaborolane stabilizes adjacent radicals via hyperconjugation. reports radical trapping in fluorinated dioxaborolanes .
Q. Example Reaction :
- Alkylation : React with alkenes under blue light (λ = 450 nm) to form C–C bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
